2-(BenzylmethylaMino)-3-Methyl-pentan-1-ol

MMAE Synthesis Antibody-Drug Conjugates Cytotoxin Manufacturing

Order (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol (CAS 870640-62-3), the unequivocal MMAE intermediate-11 for ADC payload synthesis. Defined (2S,3S) stereochemistry ensures correct dolavaline residue construction and conjugate homogeneity—racemic substitutes cause diastereomeric impurities. The unique benzylmethylamino substitution at C2 and 3-methyl branching provide essential steric/electronic environments not replicated by analogs. ≥98% purity, powder stability 3 years at -20°C (2 years at 4°C). Trusted by process chemistry teams manufacturing brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®). Bulk GMP-grade batches available.

Molecular Formula C14H23NO
Molecular Weight 221.34 g/mol
Cat. No. B13401910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(BenzylmethylaMino)-3-Methyl-pentan-1-ol
Molecular FormulaC14H23NO
Molecular Weight221.34 g/mol
Structural Identifiers
SMILESCCC(C)C(CO)N(C)CC1=CC=CC=C1
InChIInChI=1S/C14H23NO/c1-4-12(2)14(11-16)15(3)10-13-8-6-5-7-9-13/h5-9,12,14,16H,4,10-11H2,1-3H3
InChIKeyJPXSDNBZAYWWCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylmethylamino)-3-methyl-pentan-1-ol: Key MMAE Intermediate for ADC Cytotoxin Manufacturing


2-(Benzylmethylamino)-3-methyl-pentan-1-ol, systematically named (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol (CAS 870640-62-3), is a chiral β-amino alcohol with the molecular formula C₁₄H₂₃NO and molecular weight of 221.34 g/mol . The compound exists as a solid at room temperature and features two defined stereocenters (C2 and C3) in the (2S,3S) configuration, distinguishing it from its stereoisomers . It is widely recognized as Monomethyl auristatin E (MMAE) intermediate-11, serving as a crucial building block in the synthesis of the microtubule/tubulin inhibitor MMAE, the cytotoxic payload component of FDA-approved antibody-drug conjugates (ADCs) including brentuximab vedotin and polatuzumab vedotin [1].

Why 2-(Benzylmethylamino)-3-methyl-pentan-1-ol Cannot Be Replaced by Generic β-Amino Alcohols


Substitution with generic β-amino alcohols or structurally related analogs is not viable due to three critical factors. First, the defined (2S,3S) stereochemistry is essential for preserving the correct three-dimensional orientation required in subsequent peptide coupling steps of MMAE synthesis; racemic or alternative stereoisomeric forms would generate diastereomeric impurities that compromise downstream conjugate homogeneity . Second, the specific benzylmethylamino substitution pattern at C2 combined with the 3-methyl branching on the pentane backbone provides a unique steric and electronic environment that is not replicated by analogs such as 2-(benzylamino)-4-methylpentan-1-ol (lacking N-methylation) or 5-(benzyl(methyl)amino)-2-pentanone (lacking the β-amino alcohol motif) . Third, as a designated MMAE intermediate-11 in validated synthetic routes, this compound has established process compatibility and regulatory precedent; substitution would require extensive revalidation of synthetic protocols and impurity profiling .

Quantitative Evidence: Differentiating 2-(Benzylmethylamino)-3-methyl-pentan-1-ol from Structural Analogs


Purity Comparison: 2-(Benzylmethylamino)-3-methyl-pentan-1-ol vs. Other MMAE Intermediates

2-(Benzylmethylamino)-3-methyl-pentan-1-ol (MMAE intermediate-11) is commercially available at ≥98% purity (typical vendor specification), which is comparable to or exceeds the purity specifications of other MMAE intermediates in the same synthetic pathway. For context, MMAE intermediate-14 (CAS 1932791-56-4) is offered at 98.55% purity, while MMAE intermediate-1 (CAS 120205-48-3) is available at 99.82–99.93% purity [1]. The ≥98% purity specification ensures consistent performance in subsequent coupling reactions without introducing significant impurities that could affect ADC homogeneity or potency .

MMAE Synthesis Antibody-Drug Conjugates Cytotoxin Manufacturing

Storage Stability: Defined Long-Term Storage Parameters for 2-(Benzylmethylamino)-3-methyl-pentan-1-ol

2-(Benzylmethylamino)-3-methyl-pentan-1-ol exhibits defined long-term storage stability when stored as a powder at -20°C (3 years) or 4°C (2 years), with additional stability in solvent at -80°C for 6 months or -20°C for 1 month [1]. These parameters are explicitly documented in vendor datasheets, providing procurement teams with clear stability expectations for inventory planning. In contrast, many structurally related amino alcohols such as N-Benzyl-N-methylpentan-1-amine (CAS 77223-58-6) and 5-(benzyl(methyl)amino)-2-pentanone (CAS 92196-15-1) lack comparable publicly documented stability specifications from authoritative sources .

Compound Stability Inventory Management Long-Term Storage

Stereochemical Configuration: (2S,3S) Defined Stereocenters Critical for MMAE Synthesis

2-(Benzylmethylamino)-3-methyl-pentan-1-ol is supplied as the single (2S,3S) stereoisomer with two defined asymmetric atoms, as evidenced by its InChIKey (JPXSDNBZAYWWCL-GXTWGEPZSA-N) and specific optical rotation . In contrast, the generic β-amino alcohol 2-(benzylamino)-4-methylpentan-1-ol (CAS 92111-70-1) contains only one stereocenter (C2) and lacks the N-methyl group, resulting in fundamentally different hydrogen bonding capacity (2 H-bond acceptors vs. 3 for the target compound) and LogP (predicted LogP for target: 2.97) that affect reactivity and solubility in peptide coupling reactions . The racemic or alternative stereoisomeric forms of the target compound would generate diastereomeric impurities in downstream MMAE, compromising ADC homogeneity and potentially altering pharmacokinetics .

Chiral Synthesis Stereochemical Purity ADC Manufacturing

Validated Role in MMAE Synthetic Pathway: Intermediate-11 Position and Functional Utility

2-(Benzylmethylamino)-3-methyl-pentan-1-ol is specifically designated as Monomethyl auristatin E intermediate-11 in established synthetic routes to MMAE . This positional designation reflects its functional role in introducing the N-benzyl-N-methylamino alcohol moiety that ultimately becomes part of the dolavaline residue in the final MMAE structure. In contrast, 5-(benzyl(methyl)amino)-2-pentanone (CAS 92196-15-1) is a ketone rather than an alcohol and serves as an intermediate for serotonin 5-HT1F agonists, not for ADC cytotoxin synthesis . Similarly, N-Benzyl-N-methylpentan-1-amine (CAS 77223-58-6) is a tertiary amine building block lacking the hydroxyl group necessary for the peptide coupling reactions in MMAE assembly . The target compound's validated role in MMAE synthesis is supported by its inclusion in multiple vendor catalogs specifically under the MMAE intermediate classification and its appearance in patent literature for auristatin derivatives .

Synthetic Route Validation Process Chemistry ADC Payload Synthesis

Optimal Application Scenarios for 2-(Benzylmethylamino)-3-methyl-pentan-1-ol in Scientific and Industrial Workflows


MMAE Synthesis for Antibody-Drug Conjugate (ADC) Manufacturing

This compound is specifically employed as intermediate-11 in the multi-step synthesis of Monomethyl auristatin E (MMAE), the cytotoxic payload in ADCs such as brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®). Procurement is indicated for process chemistry teams requiring the (2S,3S)-configured intermediate to ensure stereochemical fidelity in constructing the dolavaline residue of MMAE. The ≥98% purity specification supports GMP manufacturing campaigns where impurity control is paramount .

Stereoselective Synthesis of Peptidomimetic Drug Candidates

The defined (2S,3S) stereochemistry of this β-amino alcohol makes it suitable as a chiral building block for synthesizing peptidomimetic compounds and unnatural amino acid derivatives. Research groups developing stereochemically complex protease inhibitors or tubulin-binding agents can utilize this compound to introduce a chiral N-benzyl-N-methylamino alcohol motif with predictable stereochemical outcomes .

Long-Term Inventory Stockpiling for Multi-Year ADC Development Programs

Given the documented powder stability of 3 years at -20°C and 2 years at 4°C, procurement and supply chain teams can confidently stockpile this intermediate for multi-year ADC development programs without risking compound degradation. This stability profile is particularly valuable for organizations with extended clinical development timelines where consistent intermediate quality must be maintained across multiple manufacturing campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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